molecular formula C18H21NO2 B267063 4-(benzyloxy)-N-(sec-butyl)benzamide

4-(benzyloxy)-N-(sec-butyl)benzamide

Cat. No.: B267063
M. Wt: 283.4 g/mol
InChI Key: IIDSSJMXIPAGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-N-(sec-butyl)benzamide is a benzamide derivative characterized by a benzyloxy group at the para position of the benzene ring and a sec-butylamide substituent. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, often employing catalysts like triethylamine and solvents such as DMF or ethanol under reflux or ultrasonic conditions .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-butan-2-yl-4-phenylmethoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-14(2)19-18(20)16-9-11-17(12-10-16)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)

InChI Key

IIDSSJMXIPAGQK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The benzamide scaffold allows for modular modifications. Key analogs include:

Compound Name Substituents Molecular Weight Key Features Reference
4-(Benzyloxy)-N-butylbenzamide N-butyl, benzyloxy 283.37 g/mol Higher lipophilicity (logP ~3.5*)
N-(sec-butyl)-4-isopropoxybenzamide N-sec-butyl, isopropoxy 235.32 g/mol Reduced steric hindrance vs. benzyloxy
N-(sec-butyl)-4-ethoxybenzamide N-sec-butyl, ethoxy 221.30 g/mol Enhanced solubility in polar solvents
4-(Benzyloxy)-N-(3-chloro-azetidinyl)benzamide Azetidinone ring, chloro ~400 g/mol* Improved bioactivity (antimicrobial)

The sec-butylamide group balances lipophilicity and metabolic stability better than tert-butyl or linear alkyl chains .

Table 1: Reaction Kinetics for 4-(Benzyloxy)-N-(azetidinyl)benzamide Derivatives

Method Time (hours) Yield (%) Conditions Reference
Conventional Reflux 12 60–70 Triethylamine, DMF, 60°C
Ultrasonic Irradiation 2–2.5 85–90 Triethylamine, DMF, 60°C, 40 kHz

Ultrasonic methods reduce reaction times by 80% and improve yields by 15–20% compared to conventional reflux, attributed to enhanced mass transfer and cavitation effects . Similar optimizations are likely applicable to 4-(benzyloxy)-N-(sec-butyl)benzamide synthesis.

Drug-Likeness and Computational Predictions

Using Lipinski’s Rule of Five, benzamide derivatives generally exhibit favorable pharmacokinetic profiles:

  • Molecular Weight : Most analogs (e.g., 235–400 g/mol) comply with the <500 g/mol threshold.
  • logP : Predicted logP values range from 2.5–4.0, ensuring balanced solubility and absorption .
  • Hydrogen Bond Donors/Acceptors: Typically 1–2 donors and 3–5 acceptors, meeting oral bioavailability criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.